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Compound of Interest

Compound Name: Atto 565 NHS ester

Cat. No.: B15136079 Get Quote

Technical Support Center: Atto 565 NHS Ester
Labeling
This technical support center provides troubleshooting guidance and answers to frequently

asked questions concerning the use of Atto 565 NHS ester for labeling proteins and other

biomolecules.

Troubleshooting Guide
This guide addresses common issues encountered during the labeling of biomolecules with

Atto 565 NHS ester.
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Problem Possible Cause Recommended Solution

Low or No Labeling Efficiency

Incorrect Buffer pH: The pH of

the reaction buffer is outside

the optimal range of 8.0-9.0. At

lower pH, primary amines are

protonated and less reactive.

At higher pH, the NHS ester

undergoes rapid hydrolysis.[1]

[2][3][4][5][6][7][8][9]

Ensure the reaction buffer pH

is between 8.3 and 8.5 for

optimal results.[1][2][3][10] Use

freshly prepared buffers and

verify the pH before starting

the conjugation.

Presence of Primary Amines in

the Buffer: Buffers containing

primary amines (e.g., Tris) will

compete with the target

molecule for reaction with the

NHS ester, reducing labeling

efficiency.[1][7][8][10][11][12]

Use amine-free buffers such

as phosphate-buffered saline

(PBS), sodium bicarbonate, or

sodium borate.[1][3][10][12] If

your protein is in a Tris-based

buffer, it should be dialyzed

against an appropriate amine-

free buffer before labeling.[7]

[8]

Hydrolysis of Atto 565 NHS

Ester: The NHS ester is

moisture-sensitive and can

hydrolyze, rendering it non-

reactive. This can happen due

to improper storage or the use

of aqueous stock solutions that

are not fresh.[5][7][8][12]

Store the Atto 565 NHS ester

dessicated and protected from

light at -20°C.[5][6] Prepare the

dye stock solution in

anhydrous, amine-free DMSO

or DMF immediately before

use.[1][2][3][6][7][8][10] Avoid

repeated freeze-thaw cycles of

the dye stock solution.[4]

Low Protein Concentration: A

low concentration of the target

biomolecule can lead to

inefficient labeling.

For optimal labeling, a protein

concentration of 2-10 mg/mL is

recommended.[4] If you are

working with lower

concentrations, consider

increasing the molar excess of

the dye.
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Presence of Interfering

Substances: Substances like

sodium azide or thimerosal in

the protein solution can

interfere with the labeling

reaction.[4][12] High

concentrations of glycerol can

also decrease reaction

efficiency.[12]

Remove interfering substances

by dialysis or using a desalting

column before labeling.[4] Low

concentrations of sodium azide

(< 3 mM) may not significantly

interfere.[7][8][12]

Precipitation of Protein During

Labeling

High Concentration of Organic

Solvent: Adding a large volume

of DMSO or DMF (used to

dissolve the dye) to the

aqueous protein solution can

cause precipitation.

The volume of the dye stock

solution added should ideally

be 10% or less of the total

reaction volume.[2][3]

Protein Instability at Reaction

pH: The protein may not be

stable at the optimal labeling

pH of 8.3-8.5.

If protein precipitation is a

concern, consider performing

the reaction at a slightly lower

pH (e.g., 7.5-8.0) for a longer

duration, though this may

reduce efficiency. A pilot

experiment to assess protein

stability at the labeling pH is

recommended.

Unexpected or Multiple Peaks

on Chromatography

Over-labeling of the Protein:

Using a large molar excess of

the dye can lead to multiple

dye molecules attaching to a

single protein, which can affect

its properties and

chromatographic behavior.

Optimize the dye-to-protein

molar ratio. Start with a molar

excess of 8-10 fold and adjust

as needed based on the

desired degree of labeling.[1]

[2][3]

Presence of Unreacted Dye

and Hydrolysis Products: The

final product may contain

Purify the conjugate using

size-exclusion chromatography

(e.g., a G-25 desalting column)

to effectively separate the
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unreacted Atto 565 NHS ester

and its hydrolysis byproducts.

labeled protein from smaller

molecules.[2][7][8][10][13]

Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with Atto 565
NHS ester?
The optimal pH for the reaction between an NHS ester and a primary amine on a biomolecule

is between 8.0 and 9.0.[4][5][7][8][9] A pH of 8.3 to 8.5 is generally recommended as a good

compromise to ensure the primary amines are sufficiently deprotonated and reactive while

minimizing the hydrolysis of the NHS ester.[1][2][3][10]

Q2: Which buffers are recommended for the labeling
reaction?
Amine-free buffers are essential for efficient labeling. Recommended buffers include:

0.1 M Sodium Bicarbonate, pH 8.3-8.5[1][3][10]

0.1 M Phosphate Buffer, pH 8.3-8.5[1][3][10]

0.1 M Borate Buffer, pH 8.3-8.5[12]

HEPES buffer can also be used.[12]

Q3: Can I use Tris buffer for the labeling reaction?
No, it is not recommended to use Tris (tris(hydroxymethyl)aminomethane) buffer for the

labeling reaction.[1][7][8][10][11][12] Tris contains a primary amine that will compete with your

target molecule for the Atto 565 NHS ester, leading to significantly lower labeling efficiency.

Some studies suggest that Tris may not interfere in certain cases, but it is best to avoid it to

ensure reproducible results.[14][15]

Q4: How should I prepare and store the Atto 565 NHS
ester stock solution?
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Atto 565 NHS ester is sensitive to moisture. It should be dissolved in anhydrous, amine-free

dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to a concentration of, for

example, 10 mg/mL.[1][2][3][6][7][8][10][16] The stock solution should be prepared fresh for

each labeling experiment.[5][7][8] If storage is necessary, aliquot the stock solution into single-

use volumes and store at -20°C, protected from light and moisture.[1][2][3][5]

Q5: What is the competing reaction I should be aware
of?
The primary competing reaction is the hydrolysis of the NHS ester, where it reacts with water to

form the free carboxylic acid of the dye, which is no longer reactive with amines.[5][7][8][12]

The rate of hydrolysis increases with increasing pH.[1][2][3][12] This is why it is crucial to work

with a well-controlled pH and to use the dye promptly after it is reconstituted.

Q6: How do I stop the labeling reaction?
The reaction can be stopped by adding a quenching agent that contains a primary amine.

Common quenching agents include:

Tris buffer (e.g., 50 mM final concentration)[11][12][17]

Glycine[11][12][17]

Hydroxylamine[17][18]

Ethanolamine[17] Alternatively, the reaction is effectively stopped by removing the unreacted

dye through a purification step like gel filtration.[2][7][8][10][13]

Experimental Protocols
General Protein Labeling Protocol with Atto 565 NHS
Ester

Buffer Exchange: Ensure your protein (2-10 mg/mL) is in an amine-free buffer (e.g., 0.1 M

sodium bicarbonate) at pH 8.3. If not, perform a buffer exchange using dialysis or a desalting

column.[4][7][8]
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Prepare Dye Stock Solution: Immediately before use, dissolve Atto 565 NHS ester in
anhydrous, amine-free DMSO or DMF to a concentration of 10 mg/mL.[6][7][8][16]

Calculate Molar Ratio: Determine the desired molar excess of the dye to your protein. A

common starting point is an 8- to 10-fold molar excess.[1][2][3]

Reaction: Add the calculated volume of the Atto 565 NHS ester stock solution to the protein

solution while gently vortexing. The volume of the dye stock should be 10% or less of the

total reaction volume.

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[13]

For some Atto dyes, an overnight incubation at 4°C can also be effective.[10]

Quenching (Optional): To stop the reaction, you can add a quenching buffer such as Tris-HCl

to a final concentration of 50 mM and incubate for an additional 15-30 minutes.

Purification: Separate the labeled protein from unreacted dye and byproducts using a

desalting column (e.g., Sephadex G-25).[2][7][8][10][13] Collect the colored fractions

corresponding to the labeled protein.

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of

the conjugate at 280 nm (for the protein) and at the absorption maximum of Atto 565 (around

564 nm).

Data Presentation
Table 1: Buffer Compatibility for Atto 565 NHS Ester Labeling
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Buffer Component Compatibility Rationale

Phosphate High

Amine-free and provides good

buffering capacity in the

optimal pH range.[1][3][10][12]

Bicarbonate/Carbonate High

Amine-free and maintains a

stable alkaline pH required for

the reaction.[1][3][10][12]

Borate High

An effective amine-free buffer

for maintaining the required

pH.[12]

HEPES High

A non-amine biological buffer

that is compatible with NHS

ester chemistry.[12]

Tris Low

Contains a primary amine that

directly competes with the

target molecule for the dye.[1]

[7][8][10][11][12]

Glycine Low

As an amino acid, it contains a

primary amine and will quench

the reaction.[11][12][17]

Ammonium Salts Low

Ammonium ions contain

primary amines and will

interfere with the labeling.[7][8]

Table 2: Influence of pH on NHS Ester Reactions
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pH Range
Effect on Primary
Amines

Effect on NHS
Ester

Overall Labeling
Efficiency

< 7.0

Mostly protonated (-

NH3+), low reactivity.

[1][2][3][10]

Relatively stable, low

hydrolysis.[12]
Very Low

7.0 - 8.0
Partially deprotonated,

moderate reactivity.

Moderate stability,

some hydrolysis.[12]
Moderate

8.0 - 9.0

Largely deprotonated

(-NH2), high reactivity.

[4][5][7][8][9]

Increased rate of

hydrolysis.[1][2][3][12]
Optimal

> 9.0
Fully deprotonated,

very high reactivity.

Very rapid hydrolysis,

short half-life.[1][2][3]

[10][12]

Low
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Caption: Experimental workflow for labeling proteins with Atto 565 NHS ester.
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Caption: Reaction pathways for Atto 565 NHS ester labeling.
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Caption: Troubleshooting logic for low Atto 565 NHS ester labeling efficiency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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